molecular formula C9H13NO2 B1280616 2-(1H-Pyrrol-1-YL)pentanoic acid CAS No. 70901-15-4

2-(1H-Pyrrol-1-YL)pentanoic acid

Cat. No.: B1280616
CAS No.: 70901-15-4
M. Wt: 167.2 g/mol
InChI Key: BZLPDTIGSUYXES-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-YL)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1H-Pyrrol-1-YL)pentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

2-(1H-Pyrrol-1-YL)pentanoic acid can be compared with other similar compounds, such as:

  • 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

These compounds share structural similarities but differ in their functional groups and biological activities. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-pyrrol-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-5-8(9(11)12)10-6-3-4-7-10/h3-4,6-8H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLPDTIGSUYXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465011
Record name 2-(1H-PYRROL-1-YL)PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70901-15-4
Record name α-Propyl-1H-pyrrole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70901-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-PYRROL-1-YL)PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminopentanoic acid (0.2 mole) is added to a solution of sodium acetate (0.2 mole) in about 300 ml of glacial acetic acid. This solution is heated to effect solution and is then refluxed for 5 minutes. To the refluxing solution is added (0.2 mole) 2.5-dimethoxytetrahydrofuran as quickly as possible. The mixture is refluxed for a further 2 minutes and the acetic acid is flash evaporated. The residue is taken up in ethyl acetate, washed with water, dried and the solvent removed under vacuo to give 2-(1-pyrryl)pentanoic acid.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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